![molecular formula C15H14N2O B1529639 4-(Benzyloxy)-3-methyl-1H-indazole CAS No. 1056265-33-8](/img/structure/B1529639.png)
4-(Benzyloxy)-3-methyl-1H-indazole
Overview
Description
Indazoles are a class of organic compounds that contain a phenyl group fused to a pyrazole ring . The benzyloxy group is a common functional group in organic chemistry, composed of a benzene ring attached to an oxygen atom, which is in turn attached to another group .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of amines with carbonyl compounds . For example, 4-(benzyloxy)-2-hydroxybenzaldehyde can be synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reduction processes . For example, 4-benzyloxy-3-chloronitrobenzene can be reduced to 4-benzyloxy-3-chloroaniline using stannous chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined using traditional methods, and the solubility can be determined in various solvents .Scientific Research Applications
Synthesis and Chemical Properties
A New Synthesis Route for 4-(Benzyloxy)-1H-Indazole highlights a five-step reaction process with a total yield of 76.3%. This synthesis is characterized by its ease of handling and high yield, suggesting its feasibility for large-scale production (Tang Yan-feng, 2012).
Biological Activity and Applications
Antiproliferative Evaluation of 1H-Benzo[f]indazole-4,9-dione derivatives, when conjugated with C-protected amino acids, shows significant activity against certain cancer cell lines. This suggests that derivatives of 4-(Benzyloxy)-3-methyl-1H-indazole could be promising for developing new anticancer agents (A. Molinari et al., 2015).
Antimicrobial Activity has been observed in novel benzoxazole derivatives, indicating the potential of 4-(Benzyloxy)-3-methyl-1H-indazole as a backbone for antimicrobial agents. These compounds showed broad-spectrum activity against various microorganisms (T. Ertan-Bolelli et al., 2016).
Advanced Materials and Sensing Applications
Fluorescent Probes for sensing pH and metal cations have been developed using benzoxazole and benzothiazole analogues. This indicates the versatility of 4-(Benzyloxy)-3-methyl-1H-indazole structures in creating sensitive and selective sensors for environmental and biological applications (K. Tanaka et al., 2001).
Safety And Hazards
Future Directions
Research on similar compounds often focuses on their potential therapeutic applications. For example, benzimidazole derivatives have been studied for their potential as anticancer agents . Additionally, the synthesis of new liquid-crystalline compounds based on similar structures has been explored .
properties
IUPAC Name |
3-methyl-4-phenylmethoxy-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-15-13(17-16-11)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKVKULJRGKFCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methyl-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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